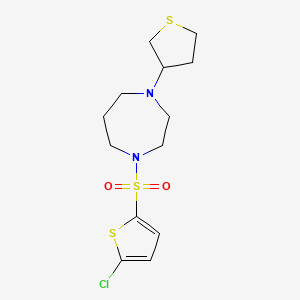

1-((5-氯噻吩-2-基)磺酰基)-4-(四氢噻吩-3-基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" is a sulfur-containing heterocycle, which is a class of compounds known for their interesting chemical properties and potential biological activities. The presence of both the thiophene and diazepane rings in the molecule suggests that it could be synthesized using methods applicable to sulfur-containing heterocycles and diazepines.

Synthesis Analysis

The synthesis of sulfur-containing heterocycles can be achieved through various methods. One such method involves the use of 1,4-Dithiane-2,5-diol (1,4-DTD) as a synthon, which is a versatile compound that can act as both an electrophile and a nucleophile. This allows for its use in synthetic heterocycle procedures, such as the Gewald reaction to obtain amino-thiophene derivatives and sulfa-Michael/aldol sequences to obtain polysubstituted tetrahydrothiophenes . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of "1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" would likely feature a 1,4-diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The sulfonyl group migration techniques described in the synthesis of 1,4-diazepines could be relevant for constructing the sulfonyl-substituted diazepane ring of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and chlorothiophenyl groups. Sulfonyl groups are known to undergo migration reactions, as seen in the sequential 1,3-N- to C- and 1,3-C- to C-migration in the synthesis of 1,4-diazepines . This reactivity could be exploited in further functionalization of the compound. The chlorothiophenyl group could also participate in various reactions, potentially serving as an electrophilic site for nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" are not provided in the papers, we can infer that the compound would exhibit properties typical of sulfur-containing heterocycles and diazepines. These might include moderate to high polarity due to the sulfonyl group, potential for hydrogen bonding, and a certain degree of aromaticity from the thiophene rings. The presence of the chloro group could increase the compound's reactivity towards nucleophilic agents.

科学研究应用

杂环化合物合成

- 杂环稠合 2,5-二氢噻吩 S,S-二氧化物,包括与本化合物相关结构,已被研究为杂环邻醌二甲烷的前体,展示了它们在合成复杂有机分子中的用途。这项研究展示了这些化合物通过热解和环加成反应创建不同分子结构的潜力 (Chaloner 等人,1992 年)。

砜和叶立德化学

- 噻吩 S,N-叶立德被认为是一类通用的亚砜,其反应展示了各种砜衍生物的合成。这些研究突出了噻吩砜在有机合成中的反应性和潜在应用 (Meth–Cohn & Vuuren,1986 年)。

催化和材料科学

- 新型纳米级 N-磺化布朗斯台德酸性催化剂已被开发用于促进多氢喹啉衍生物的合成,表明磺酰基官能化化合物在催化和材料科学中的作用。这项研究表明,此类化合物可以在无溶剂条件下提高化学转化的效率 (Goli-Jolodar 等人,2016 年)。

多组分反应

- 已证明在通过多组分反应合成 1,4-二氮杂环戊烷中使用砜基,展示了磺酰基官能化化合物在构建复杂杂环骨架中的多功能性 (Banfi 等人,2007 年)。

属性

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S3/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBUCPQWKWVRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)